(6-(Trifluoromethyl)pyrazin-2-YL)methanol
Description
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Pyrazine derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. This compound is frequently employed as a building block in drug discovery, particularly in kinase inhibitors and antimalarial agents ().
Properties
CAS No. |
1060812-78-3 |
|---|---|
Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.11 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-2,12H,3H2 |
InChI Key |
GRRJLLXPINEHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with trifluoromethyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (6-(Trifluoromethyl)pyrazin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to a carboxylic acid or ketone under controlled conditions.
Nucleophilic Substitution
The trifluoromethyl group stabilizes electron-deficient pyrazine rings, facilitating substitutions at the 3- and 5-positions.
Esterification and Etherification
The hydroxymethyl group participates in ester/ether formation, enhancing solubility for downstream applications.
Cross-Coupling Reactions
The pyrazine ring engages in metal-catalyzed couplings to construct biaryl systems.
Ring Functionalization
Electrophilic substitutions target the pyrazine ring, leveraging trifluoromethyl-directed regioselectivity.
Degradation Pathways
Stability studies reveal susceptibility to hydrolytic and thermal degradation.
Scientific Research Applications
(6-(Trifluoromethyl)pyrazin-2-YL)methanol has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine Ring
Trifluoromethyl vs. Methyl or Halogen Substituents
- [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol (CAS: 937795-91-0): Replacing -CF₃ with -CH₃ reduces electronegativity and lipophilicity (predicted logP: 0.8 vs. 1.5 for the -CF₃ analog). The methyl derivative has a lower melting point (68–70.5°C), likely due to weaker intermolecular interactions compared to the polar -CF₃ group ().
- This positional isomer is cited in patent claims for central nervous system disorders ().
- Halogenated analogs : Brominated derivatives (e.g., 6-(3-(bromomethyl)phenyl)-N-phenylpyrazin-2-amine) highlight the use of halogens for further functionalization, though bromine increases molecular weight and may reduce metabolic stability compared to -CF₃ ().
Functional Group Modifications
- 3-[(6-Methylpyrazin-2-yl)oxy]phenylmethanol: The hydroxymethyl group is attached via an ether linkage instead of direct ring bonding. This modification reduces hydrogen-bonding capacity and may lower aqueous solubility ().
- tert-butyl 4-(5-amino-6-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-yl)piperidine-1-carboxylate: Incorporation of -CF₃ into a pyridine-pyrazine hybrid structure demonstrates versatility in scaffold design for antimalarial applications ().
Heterocycle Variations
- Pyridazine vs. Pyrazine : 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one replaces pyrazine with pyridazine, a six-membered ring with two adjacent nitrogen atoms. Pyridazines exhibit distinct electronic properties, influencing reactivity and binding interactions ().
- Pyrimidine Derivatives : Compounds like 2-(pyrazin-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one introduce ring saturation, which can enhance conformational rigidity and bioavailability ().
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| (6-(Trifluoromethyl)pyrazin-2-YL)methanol | 208.13 | 1.5 | Not reported | High lipophilicity, -CF₃ |
| [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol | 207.27 | 0.8 | 68–70.5 | Reduced steric hindrance |
| 5-(Trifluoromethyl)pyrazin-2-yl | 177.09 | 2.0 | Not reported | Positional isomer |
Research and Application Insights
- Pharmaceutical Relevance: The -CF₃ group in (6-(Trifluoromethyl)pyrazin-2-YL)methanol is leveraged in patents for treating neurological and metabolic disorders, likely due to its ability to enhance blood-brain barrier penetration ().
- Antimalarial Activity : Trifluoromethylpyrazine hybrids, such as those in , show promise in preclinical studies, with -CF₃ improving resistance to enzymatic degradation ().
- Material Science : Pyrazine derivatives with -CF₃ are explored in liquid crystals and OLEDs, where fluorine’s electron-withdrawing effects tune electronic properties ().
Biological Activity
The compound (6-(Trifluoromethyl)pyrazin-2-YL)methanol has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article aims to synthesize and analyze the available data regarding its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structure of (6-(Trifluoromethyl)pyrazin-2-YL)methanol features a trifluoromethyl group attached to a pyrazine ring, which is known to enhance the lipophilicity and biological activity of compounds. The presence of the hydroxymethyl group may also contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the trifluoromethyl pyrazine moiety exhibit significant anticancer properties. For instance, a study highlighted the synthesis of new derivatives based on this scaffold that demonstrated potent activity against various cancer cell lines. The compound RB7, structurally related to (6-(Trifluoromethyl)pyrazin-2-YL)methanol, showed an IC50 range of 6.587 to 11.10 µM against HT-29 colorectal cancer cells, inducing apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RB7 | HT-29 | 6.587 - 11.10 | Induces apoptosis via mitochondrial pathway |
| 17d | T. b. brucei | 0.86 | Inhibits cell growth through amide linker modification |
Antimicrobial Activity
The antimicrobial properties of (6-(Trifluoromethyl)pyrazin-2-YL)methanol derivatives have also been explored. For example, related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of the trifluoromethyl group was found to enhance the efficacy against these pathogens significantly .
Table 2: Antimicrobial Activity of Trifluoromethyl Pyrazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 78.12 µg/mL |
The biological activity of (6-(Trifluoromethyl)pyrazin-2-YL)methanol can be attributed to several mechanisms:
- Induction of Apoptosis : As seen with related compounds, the activation of apoptotic pathways through modulation of key proteins like Bax and Bcl2 leads to increased cell death in cancer cells .
- Inhibition of Pathogen Growth : The structural features allow for better interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth .
- Potential for Drug Development : Given the promising results in vitro, further studies could explore in vivo efficacy and safety profiles for therapeutic applications.
Case Studies
A notable case study involved the evaluation of a series of trifluoromethyl pyrazine derivatives against M. tuberculosis and T. b. brucei, where modifications in the molecular structure led to enhanced potency compared to existing treatments . Another study focused on the synthesis and evaluation of related compounds as potential fungicides, demonstrating their effectiveness against a broad spectrum of plant diseases .
Q & A
Q. What are the common synthetic routes for preparing (6-(Trifluoromethyl)pyrazin-2-YL)methanol, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or oxidation reactions. For example, in a patent procedure, (6-(Trifluoromethyl)pyrazin-2-YL)methanol derivatives are synthesized via hydrolysis of methyl ethers under alkaline conditions (e.g., NaOH in methanol), followed by acidification (pH 3 with HCl) and extraction with ethyl acetate. Drying agents like anhydrous MgSO₄ are used, and purification is achieved via reverse-phase chromatography (acetonitrile/water) . Another route involves fluorination of pyridine precursors using KF in DMSO, followed by oxidation with KMnO₄ or CrO₃ to introduce the methanol group . Yields often exceed 85–91% under optimized conditions .
Q. Which spectroscopic methods confirm the structure and purity of (6-(Trifluoromethyl)pyrazin-2-YL)methanol?
- Methodological Answer :
- LCMS : Validates molecular weight (e.g., m/z 393 [M+H]+ in ) .
- HPLC : Assesses purity via retention times (e.g., 0.29 minutes under SQD-FA50 conditions) .
- NMR : Confirms substituent positions (¹H/¹³C NMR for trifluoromethyl and pyrazine protons).
- X-ray crystallography : Resolves crystal packing and bond angles using software like SHELXL for refinement .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazine ring, facilitating nucleophilic attacks. For example, in fluorinated analogs, substitution at the 3-position proceeds faster than in methyl or chloro derivatives due to increased polarization of C–F bonds. Computational studies (e.g., DFT) can quantify electronic effects, while experimental kinetics (e.g., using NaOMe in methanol) reveal rate differences .
Q. What strategies resolve contradictions in synthetic yields across studies?
- Methodological Answer :
- Parameter optimization : Adjust reaction temperature (e.g., 65°C in acetonitrile vs. room temperature in methanol) .
- Catalyst screening : Use Cs₂CO₃ for base-mediated reactions or tetrabutylammonium iodide as a phase-transfer catalyst .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while hexane/ethyl acetate mixtures aid crystallization .
Q. How can SHELX software enhance crystallographic analysis of (6-(Trifluoromethyl)pyrazin-2-YL)methanol?
- Methodological Answer : SHELXL refines high-resolution crystallographic data by:
- Modeling anisotropic displacement parameters for heavy atoms (e.g., fluorine).
- Handling twinning or disorder in trifluoromethyl groups.
- Validating hydrogen bonding networks via distance/angle restraints. Example protocols include iterative cycles of least-squares refinement and electron density map analysis .
Q. What role does (6-(Trifluoromethyl)pyrazin-2-YL)methanol play in synthesizing complex bioactive molecules?
- Methodological Answer : It serves as a key intermediate in drug discovery:
- Coupling reactions : Amide bond formation with carboxylic acids (e.g., in Example 148 of EP 4 374 877 A2) .
- Protecting groups : Temporary protection of the methanol group with TBSCl enables subsequent functionalization .
- Macrocyclization : Integration into spiro compounds (e.g., diazaspiro[4.5]decene derivatives) via Pd-catalyzed cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
